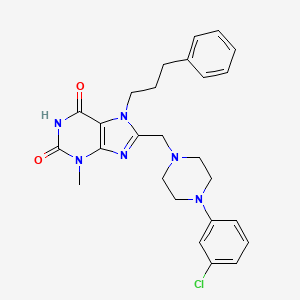![molecular formula C18H15Cl2N3O3 B2468833 1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole CAS No. 1207272-71-6](/img/structure/B2468833.png)
1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a reactant in the preparation of a fungicide that targets plant pathogenic fungi . It is an important intermediate used for the synthesis of agrochemical difenoconazole , which has been used as the most efficient triazole fungicide in the control of some common plant diseases .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of methylene dichloride, aluminum chlorides, and 3,4 '-dichloro diphenyl ether in a reaction flask. The mixture is cooled to 0 ℃ and Acetyl Chloride 98Min.s is added. The reaction needs approximately 9 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with two chiral carbons resulting in a cis-trans pair of diastereoisomers . More detailed structural analysis can be found in various scientific publications .Physical And Chemical Properties Analysis
The compound is a white, odourless, fine crystalline powder . It has a melting point of 82 – 83 °C and a relative density of 1.39 at 22 °C . Its solubility in water is 15 mg/L . The compound has a vapor pressure of 3.32 × 10-8 Pa at 25 °C .Aplicaciones Científicas De Investigación
Fungicidal Activity
Research has shown that derivatives of 1,2,4-triazole, including compounds with a dioxolan-2-ylmethyl structure, have been synthesized and evaluated for fungicidal activity. These compounds have demonstrated promise in controlling diseases such as powdery mildew in gherkins and barley, as well as bean rust. The fungicidal properties are particularly noted when the phenyl ring has a 2,4-dichloro substitution, highlighting their potential in agricultural applications to control fungal diseases effectively (Gestel et al., 1980).
Structural Analysis
The crystal structure of difenoconazole, a compound closely related to the specified chemical, has been extensively studied. The analysis of difenoconazole reveals the orientations of the chlorophenyl and dioxolanyl groups, providing insights into its chemical behavior and interactions. Understanding the molecular structure is crucial for developing new compounds with enhanced efficacy and stability (Cho et al., 2014).
PPAR Agonist Effects
The triazole derivatives have been explored for their potential as dual PPARalpha/delta agonists, indicating their relevance beyond fungicidal applications. This suggests a broader scope of biological activities, potentially contributing to metabolic regulation and therapeutic applications (Ciocoiu et al., 2010).
Bioactivity and Synthesis
Further research into the synthesis and bioactivity of dioxolane-triazole compounds has highlighted their fungicidal and plant growth-regulating activities. Such studies underscore the compound's utility in agricultural science, providing a foundation for the development of new agrochemicals with multifunctional benefits (Jian, 2003).
Anti-inflammatory and Molluscicidal Agents
Compounds incorporating the 1,2,4-triazole structure have also been identified for their anti-inflammatory and molluscicidal properties. This demonstrates the compound's versatility and potential in medical and environmental applications, further emphasizing the importance of understanding its chemical properties for diverse applications (Shehry et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-13-1-3-14(4-2-13)26-15-5-6-16(17(20)9-15)18(24-7-8-25-18)10-23-12-21-11-22-23/h1-6,9,11-12H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJBCSLXZHBBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2468750.png)

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-ethylurea](/img/structure/B2468753.png)
![3,4,5,6-tetrachloro-N-[2-(2-methylphenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2468755.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2468756.png)

![methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate](/img/structure/B2468759.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2468761.png)


![3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468770.png)
![8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2468771.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
